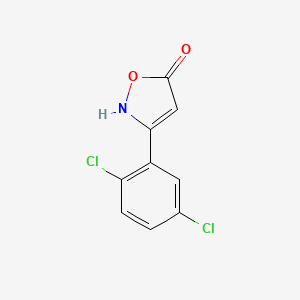

3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol

Description

Significance of the Oxazole (B20620) Scaffold in Contemporary Chemical Research

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in modern medicinal chemistry and materials science. differencebetween.comdifference.wikipharmatutor.org Its significance stems from its versatile chemical nature and its presence in a wide array of pharmacologically active compounds. rsc.org The oxazole scaffold is considered a "privileged" structure in drug discovery, meaning it can bind to a variety of biological targets with high affinity. difference.wikitardigrade.in

Researchers have increasingly focused on oxazole derivatives due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. chemicalbook.comnih.gov The arrangement of heteroatoms in the oxazole ring allows for diverse non-covalent interactions, such as hydrogen bonds and pi-pi stacking, which are crucial for binding to enzymes and receptors in biological systems. difference.wikitardigrade.in This structural feature makes the oxazole nucleus a valuable platform for developing new therapeutic agents. differencebetween.comrsc.org A number of clinically used drugs, such as the anti-inflammatory Oxaprozin and the platelet aggregation inhibitor Ditazole, incorporate the oxazole motif, underscoring its therapeutic relevance. difference.wikichemicalbook.com The flexible nature of this scaffold, which offers three positions for chemical substitution, allows chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules. rsc.orgdoubtnut.com

Positional and Structural Isomerism of Oxazoles and Related Heterocycles

Isomerism, where compounds share the same molecular formula but have different structural arrangements, is a fundamental concept in organic chemistry with significant implications for the properties of heterocyclic systems. Structural isomers are broadly categorized into chain, positional, and functional group isomers. nih.gov

In the context of azoles, positional isomerism is particularly important. The oxazole ring itself, which has the oxygen and nitrogen atoms at positions 1 and 3 respectively, has a key positional isomer: isoxazole (B147169) (or 1,2-oxazole). differencebetween.comdifference.wiki In the isoxazole ring, the oxygen and nitrogen atoms are adjacent, at positions 1 and 2. difference.wikiwikipedia.org This seemingly small change in the arrangement of heteroatoms leads to significant differences in the chemical and physical properties of the compounds, including their basicity, electronic distribution, and reactivity. differencebetween.comdifference.wiki For instance, the conjugate acid of oxazole has a pKa of 0.8, while that of isoxazole is -3.0, indicating oxazole is a much stronger base. differencebetween.com Both oxazole and isoxazole scaffolds, however, are pivotal in medicinal chemistry and are found in numerous approved drugs. pharmatutor.orgrsc.orgnih.gov

Beyond the core ring structure, positional isomerism also arises from the placement of substituents on the ring. For a compound like dichlorophenyl-substituted oxazole, isomers can exist based on where the chlorine atoms are attached to the phenyl ring. doubtnut.comresearchgate.net A dichlorophenyl group can have its chlorine atoms in several different positions, such as 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-, each creating a distinct positional isomer with potentially different biological activities. researchgate.netvedantu.com

| Isomer Type | Example Parent Ring | Description |

|---|---|---|

| Positional Isomer (Heteroatom) | Oxazole (1,3-Oxazole) | Oxygen at position 1, Nitrogen at position 3. difference.wiki |

| Positional Isomer (Heteroatom) | Isoxazole (1,2-Oxazole) | Oxygen at position 1, Nitrogen at position 2 (adjacent). difference.wikiwikipedia.org |

| Positional Isomer (Substituent) | Dichlorobenzene | Isomers include 1,2-(ortho), 1,3-(meta), and 1,4-(para) dichlorobenzene, based on the relative positions of the two chlorine atoms. doubtnut.com |

Overview of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol within the Context of Dichlorophenyl Oxazole Derivatives

The compound this compound belongs to the isoxazole class of heterocycles, as indicated by the "1,2-oxazole" nomenclature. wikipedia.org The structure consists of an isoxazole ring substituted at the 3-position with a 2,5-dichlorophenyl group and at the 5-position with a hydroxyl group (-ol).

The incorporation of halogenated phenyl rings, such as a dichlorophenyl group, is a common strategy in the design of new chemical entities. doubtnut.com Halogens can alter a molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can influence its pharmacokinetic profile and pharmacological effect. The presence of two electron-withdrawing chlorine atoms on the phenyl ring in this compound significantly impacts the electron density of the entire molecule.

The synthesis of highly substituted isoxazoles is an area of active research, with various methods developed to construct this valuable heterocyclic core. nih.govnih.gov For example, one common method involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com The specific placement of the dichlorophenyl group at position 3 and the hydroxyl group at position 5 defines the compound's unique chemical architecture and potential for interaction with biological targets. While detailed research findings for this exact molecule are not widely published, its structure is representative of the types of halogenated isoxazole derivatives being investigated in chemical research. nih.govresearchgate.net

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₅Cl₂NO₂ |

| Molecular Weight | 230.05 g/mol |

| Synonyms | 3-(2,5-Dichlorophenyl)-5-hydroxyisoxazole |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dichlorophenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-1-2-7(11)6(3-5)8-4-9(13)14-12-8/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTGFEMFQHUSDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=O)ON2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 2,5 Dichlorophenyl 1,2 Oxazol 5 Ol

Established Synthetic Routes to the 1,2-Oxazol-5-ol Core Structure

The synthesis of the 1,2-oxazol-5-ol ring, a key structural motif in various biologically active compounds, can be achieved through several strategic approaches. These methods often involve the formation of the heterocyclic ring from acyclic precursors through condensation, cyclization, and tandem reactions.

Condensation Reactions and Ring-Closure Strategies

Condensation reactions represent a fundamental approach to the synthesis of isoxazol-5-one derivatives, which are tautomers of 1,2-oxazol-5-ols. These reactions typically involve the combination of two or more molecules with the elimination of a small molecule, such as water. libretexts.orgyoutube.com A common strategy is the one-pot, three-component condensation of a β-ketoester (like ethyl acetoacetate), hydroxylamine (B1172632) hydrochloride, and an aromatic aldehyde. orientjchem.org This method, often performed in the presence of a catalyst such as citric acid in an aqueous medium, provides an environmentally benign route to 4-arylmethylidene-3-substituted-isoxazol-5(4H)-ones. orientjchem.org

For the synthesis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, this would involve the condensation of a β-ketoester with hydroxylamine, followed by a reaction with a 2,5-dichlorobenzaldehyde (B1346813) derivative. The resulting isoxazol-5(4H)-one can then exist in equilibrium with its 1,2-oxazol-5-ol tautomer. Another approach involves the condensation of potassium formyl-substituted aryltrifluoroborates with tosylmethyl isocyanide (TosMIC) under basic conditions to yield oxazoline (B21484) structures, which are precursors to oxazoles. nih.govnih.gov

Cyclization Reactions Utilizing Specific Precursors

The cyclization of specifically designed precursor molecules is a highly effective method for constructing the 1,2-oxazol-5-ol core. One of the most common precursors are β-keto esters, which react with hydroxylamine to form the isoxazole (B147169) ring. acs.org However, this reaction can sometimes lead to the formation of the isomeric 5-isoxazolone as a major byproduct. acs.org To circumvent this, a novel approach utilizes N,O-diBoc-protected β-keto hydroxamic acids, which can be synthesized from acyl Meldrum's acids and subsequently cyclized to 5-substituted 3-isoxazolols without byproduct formation. acs.org

Another versatile method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govacs.org This strategy allows for the synthesis of highly substituted isoxazoles under mild conditions and tolerates a wide variety of functional groups. nih.gov The resulting 4-haloisoxazoles can be further functionalized through palladium-catalyzed reactions. nih.gov Additionally, the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride (B1165640) offers a general method for the synthesis of 5-(trifluoromethyl)isoxazoles. rsc.org

| Precursor Type | Reagents | Product | Key Features |

| β-Keto Ester | Hydroxylamine | 3-Substituted-isoxazol-5(4H)-one | Can lead to isomeric byproducts. acs.org |

| N,O-diBoc β-Keto Hydroxamic Acids | Hydrochloric Acid | 5-Substituted 3-Isoxazolol | No byproduct formation. acs.org |

| 2-Alkyn-1-one O-methyl oximes | ICl, I₂, Br₂, PhSeBr | 3,5-Disubstituted 4-halo(seleno)isoxazoles | Mild conditions, good to excellent yields. acs.org |

| Vinyl Azides | Trifluoroacetic Anhydride, NEt₃ | Polysubstituted 5-(trifluoromethyl)isoxazoles | Facile synthesis of structurally diverse products. rsc.org |

Halogenation Followed by Intramolecular Cyclization Approaches

The introduction of a halogen atom can facilitate intramolecular cyclization to form the isoxazole ring. A prominent example is the reaction of 2-alkyn-1-one O-methyl oximes with electrophilic halogenating agents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). acs.orgorganic-chemistry.org This reaction proceeds under mild conditions to afford 3,5-disubstituted 4-haloisoxazoles in good to excellent yields. acs.org The resulting 4-iodoisoxazoles are particularly useful as they can undergo various palladium-catalyzed cross-coupling reactions to introduce further substituents. nih.gov This methodology is scalable and allows for the construction of libraries of highly substituted isoxazoles. nih.gov

Tandem Cycloisomerization/Hydroxyalkylation Strategies

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. The synthesis of oxazoles containing a CF₃-substituted alcohol unit has been achieved via a tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates. mdpi.com This reaction is catalyzed by a Lewis acid, such as Zn(OTf)₂, and demonstrates broad substrate scope and high functional group tolerance. mdpi.com Similarly, a Zn(OTf)₂-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols has been developed to produce oxazole (B20620) derivatives. researchgate.netnih.gov These strategies provide rapid access to functionalized oxazole derivatives with potential biological activities. mdpi.com

| Reaction Type | Precursors | Catalyst | Product | Advantages |

| Tandem Cycloisomerization/ Hydroxyalkylation | N-propargylamides, Trifluoropyruvates | Zn(OTf)₂ | Oxazoles with CF₃-substituted alcohol unit | Simple operation, high atom economy, good functional group tolerance. mdpi.com |

| Tandem Cycloisomerization/ Allylic Alkylation | N-(propargyl)arylamides, Allylic Alcohols | Zn(OTf)₂ | Functionalized oxazole derivatives | Mild reaction conditions, moderate to excellent yields. researchgate.net |

Reactions Involving β-Enamino Ketoesters and Hydroxylamine Hydrochloride

The reaction of β-enamino ketoesters with hydroxylamine hydrochloride is a well-established method for the synthesis of substituted isoxazoles. researchgate.net This approach typically begins with the condensation of 1,3-diketones with an amine source to form the β-enamino ketoester. Subsequent reaction with hydroxylamine leads to the formation of the isoxazole ring through a cycloaddition reaction. researchgate.net This method can lead to the formation of regioisomeric products, and the reaction mechanism is believed to proceed through an oxime intermediate followed by intramolecular cyclization and dehydration. researchgate.netmdpi.com This synthetic route has been utilized to prepare novel heterocyclic amino acid-like building blocks. researchgate.net

Functional Group Interconversions and Derivatization Strategies of the Chemical Compound

Once the this compound core has been synthesized, further structural diversity can be achieved through functional group interconversions and derivatization reactions. The reactivity of the oxazole ring and the dichlorophenyl moiety allows for a range of chemical transformations. vanderbilt.eduscribd.com

Derivatization can occur at several positions. The hydroxyl group at the 5-position of the oxazole ring can be a key site for modification. For instance, it can be alkylated or acylated to form ethers and esters, respectively. These reactions can alter the compound's physicochemical properties.

The dichlorophenyl ring also presents opportunities for modification, although the presence of two deactivating chloro groups can make electrophilic aromatic substitution challenging. However, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could potentially be employed to replace one or both chlorine atoms with other functional groups, provided a suitable catalyst system is used.

Furthermore, if the synthesis yields a 4-haloisoxazole intermediate as described in section 2.1.3, this halogen can serve as a handle for a wide array of palladium-catalyzed reactions to introduce aryl, alkyl, or other functional groups at the 4-position of the isoxazole ring. nih.gov

Nucleophilic Substitution Reactions on the Dichlorophenyl Moiety

The dichlorophenyl group of this compound is a key site for nucleophilic aromatic substitution (SNA) reactions. In these reactions, one or both of the chlorine atoms can be displaced by a nucleophile. The success of such substitutions is heavily influenced by the electronic nature of the aromatic ring and the reaction conditions. The presence of the electron-withdrawing oxazole ring can facilitate these substitutions. nih.gov

Common nucleophiles that can be employed in these reactions include amines, alkoxides, and thiolates. The reaction typically requires elevated temperatures and may be catalyzed by a base or a transition metal complex. The regioselectivity of the substitution, determining which chlorine atom is replaced, will depend on the relative activation of the positions by the oxazole substituent and the inherent electronic effects of the chlorine atoms.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Ammonia | 3-(2-Amino-5-chlorophenyl)-1,2-oxazol-5-ol | High temperature, pressure |

| Sodium Methoxide | 3-(2-Chloro-5-methoxyphenyl)-1,2-oxazol-5-ol | Heat, in methanol |

Deprotonation and Alkoxide Chemistry of the Hydroxyl Group

The hydroxyl group at the 5-position of the oxazole ring is acidic and can be deprotonated by a suitable base to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide is a potent nucleophile and can participate in a variety of subsequent reactions, such as etherification and esterification.

The choice of base for deprotonation is critical and depends on the pKa of the hydroxyl group. Common bases used for this purpose include sodium hydride, potassium carbonate, and organic bases like triethylamine. The resulting alkoxide can then be reacted with electrophiles such as alkyl halides or acyl chlorides to yield ethers and esters, respectively.

Table 2: Reactions of the Hydroxyl Group via Alkoxide Formation

| Reagent | Product Type | General Structure |

|---|---|---|

| Alkyl Halide (R-X) | Ether | 3-(2,5-Dichlorophenyl)-5-alkoxy-1,2-oxazole |

| Acyl Chloride (RCOCl) | Ester | 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-yl acetate (B1210297) |

Condensation Reactions for Scaffold Expansion

The 1,2-oxazol-5-ol core can undergo condensation reactions, which are instrumental in expanding the heterocyclic scaffold. These reactions often involve the reaction of the oxazole derivative with a bifunctional reagent, leading to the formation of a new fused ring system. For instance, condensation with a β-ketoester in the presence of a catalyst could potentially lead to the formation of a pyrano[2,3-d]oxazole derivative. biomedpharmajournal.orgnih.gov

These scaffold expansion reactions are highly valuable for creating more complex molecular architectures from a relatively simple starting material. The specific outcome of the condensation reaction is dependent on the nature of the condensing agent and the reaction conditions employed. preprints.orgmdpi.com

Catalytic Systems and Reaction Optimization in the Synthesis of the Chemical Compound

The synthesis of this compound itself can be approached through several routes, with the choice of catalytic system and reaction optimization being paramount for achieving high yields and purity. A common synthetic strategy involves the condensation of a β-ketoester with hydroxylamine, followed by cyclization. biomedpharmajournal.org

The optimization of this synthesis involves a careful selection of catalysts, solvents, and reaction temperatures. For the initial condensation step, acid or base catalysis is often employed. researchgate.net Subsequent cyclization to form the oxazole ring can be promoted by a dehydrating agent or by thermal means.

Table 3: Catalytic Systems for Oxazole Synthesis

| Catalyst Type | Example | Role in Synthesis |

|---|---|---|

| Acid Catalyst | p-Toluenesulfonic acid | Promotes condensation and cyclization |

| Base Catalyst | Sodium acetate biomedpharmajournal.org | Facilitates condensation biomedpharmajournal.org |

The optimization of the reaction conditions is an empirical process that involves systematically varying parameters such as reactant concentrations, catalyst loading, temperature, and reaction time to identify the optimal conditions for the formation of the desired product. researchgate.netresearchgate.net

Spectroscopic and Structural Characterization of 3 2,5 Dichlorophenyl 1,2 Oxazol 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy would be used to identify the number and connectivity of hydrogen atoms in the molecule. For 3-(2,5-dichlorophenyl)-1,2-oxazol-5-ol, one would expect to see signals corresponding to the three protons on the dichlorophenyl ring and the proton on the oxazole (B20620) ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring. mdpi.comchemicalbook.com The presence of the hydroxyl group would likely be confirmed by a broad singlet, the position of which could be dependent on solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For the target compound, distinct signals would be expected for each of the nine carbon atoms. The chemical shifts would differentiate the aromatic carbons from the carbons of the oxazole ring. The carbons bonded to chlorine atoms and the carbon attached to the hydroxyl group would have characteristic chemical shifts. preprints.orgmdpi.comscispace.com

Nitrogen-15 (¹⁵N) NMR Spectroscopy

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms within a molecule. For the isoxazole (B147169) ring in the target compound, ¹⁵N NMR would help to confirm the nature of the nitrogen atom within the heterocyclic system. The chemical shift would be characteristic of a nitrogen atom in a five-membered aromatic heterocycle.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C=N stretching of the oxazole ring, C=C stretching of the aromatic ring, and C-Cl stretching from the dichlorophenyl group. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula. The mass spectrum would show a molecular ion peak, and the isotopic pattern of this peak would be characteristic for a molecule containing two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides unambiguous confirmation of its elemental composition by distinguishing it from other compounds with the same nominal mass.

In a typical analysis, the calculated exact mass of the protonated molecule [M+H]⁺ is compared against the experimentally measured value. The high resolution of the instrument allows for mass measurements with errors in the parts-per-million (ppm) range, which is essential for verifying the molecular formula. rsc.org For instance, the characterization of novel heterocyclic compounds, such as indole (B1671886) derivatives, relies on HRMS to confirm their elemental formula. mdpi.com The final evidence for the formation of newly synthesized compounds is often obtained from high-resolution mass spectra, which show the molecular ion peak with the expected isotopic distribution pattern, a characteristic feature for chlorine-containing compounds. nih.gov

Table 1: Illustrative HRMS Data for a Dichlorinated Heterocyclic Compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀Cl₂N₃O |

| Calculated Mass [M+H]⁺ | 330.0196 |

| Found Mass [M+H]⁺ | 330.0182 |

This table is illustrative and based on data for a similar compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, to demonstrate the application of HRMS. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar, thermally labile, and high-molecular-weight molecules. nih.govuvic.ca It gently transfers ions from solution into the gas phase, typically resulting in the observation of the protonated molecular ion [M+H]⁺ with minimal fragmentation. uvic.ca This feature is highly advantageous for determining the molecular weight of the parent compound.

The ESI-MS analysis of this compound would involve dissolving the compound in a suitable solvent, such as acetonitrile (B52724) or methanol, and infusing it into the ESI source. dtic.mil The resulting spectrum is expected to show a prominent peak corresponding to the [M+H]⁺ ion. By adjusting instrumental parameters like the cone voltage, controlled fragmentation can be induced, providing valuable structural information about the molecule's substituents and core structure. uvic.cadtic.mil In some cases, adduct ions, such as with sodium [M+Na]⁺ or solvent molecules, may also be observed, which further helps in confirming the molecular mass. dtic.milusda.gov

Table 2: Expected ESI-MS Ions for this compound

| Ion Type | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 231.98 | Protonated Molecule |

| [M+Na]⁺ | 253.96 | Sodium Adduct |

| [M+K]⁺ | 269.94 | Potassium Adduct |

The m/z values are calculated based on the molecular formula C₉H₅Cl₂NO₂ and the most abundant isotopes.

X-ray Crystallography and Solid-State Structural Analysis

For a compound like this compound, obtaining a suitable single crystal allows for its complete solid-state structural elucidation. The analysis would reveal the planarity of the oxazole ring and the spatial orientation of the dichlorophenyl substituent relative to the heterocyclic core. researchgate.net Furthermore, X-ray diffraction studies can identify and characterize intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. nih.govresearchgate.net In the study of complex molecules, X-ray crystallography has been used to confirm stereochemistry and observe unusual conformations, such as boat conformations in dihydroisoquinoline derivatives. researchgate.netnih.gov

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of the synthesized compound. biomedpharmajournal.orgijpcbs.com

The synthesis of new isoxazole derivatives is often validated by elemental analysis, where the found percentages for C, H, and N closely match the calculated values, typically within a ±0.4% margin of error. biomedpharmajournal.org

Table 3: Theoretical Elemental Composition of this compound (C₉H₅Cl₂NO₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 46.59 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.17 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 30.55 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.04 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.79 |

| Total | 232.050 | 100.00 |

An experimental result that aligns closely with these theoretical percentages would provide strong evidence for the successful synthesis and high purity of this compound.

Computational and Theoretical Studies on 3 2,5 Dichlorophenyl 1,2 Oxazol 5 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, DFT calculations are used to optimize the molecular geometry to its most stable (lowest energy) conformation.

These calculations can elucidate key structural parameters and electronic properties. A typical DFT study involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G++) to perform the calculations. nih.gov The outputs provide information on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For instance, in studies of similar compounds, the HOMO is often located on electron-rich parts of the molecule, like the β-lactam and dihydrothiazine rings in dicloxacillin, indicating these are the likely sites for electron donation in a reaction. nih.gov

| Parameter | Description | Typical Value Range |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1 to -3 eV |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 3 to 5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2 to 5 Debye |

The Molecular Electrostatic Potential (MESP) map is a valuable visualization tool derived from quantum chemical calculations. It illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MESP map, negative potential regions (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (colored blue) are susceptible to nucleophilic attack. nih.gov For this compound, one would expect negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the hydroxyl group, making them potential sites for hydrogen bonding and interaction with electrophiles. The regions around the hydrogen atoms would exhibit positive potential. nih.gov

From the HOMO and LUMO energies obtained via DFT, several global reactivity descriptors can be calculated. These descriptors quantify the chemical behavior of the molecule as a whole.

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

These descriptors help in comparing the reactivity of different molecules. For example, the Fukui function is a local reactivity descriptor that identifies which specific atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov In related compounds, the sulfur atom has been identified as a highly reactive site susceptible to oxidation. nih.gov

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation could reveal its conformational flexibility, particularly the rotation around the single bond connecting the dichlorophenyl ring and the oxazole ring. When placed in a simulated environment (e.g., a box of water molecules), MD can also provide insights into its solvation and how it interacts with surrounding solvent molecules. This is crucial for understanding its behavior in a biological medium. Simulations on similar molecules have been used to predict their orientation within larger structures, such as the cavity of cyclodextrins. researchgate.net

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is central to drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

For this compound, docking studies would involve selecting a relevant protein target. Given its structural similarity to penicillins, a likely target would be a Penicillin-Binding Protein (PBP) or a beta-lactamase enzyme. drugbank.com The docking algorithm samples many possible conformations of the ligand within the protein's active site and scores them based on factors like electrostatic and van der Waals interactions. The results, often expressed as a binding energy or score, indicate the strength of the interaction. Lower binding energies suggest a more stable and favorable interaction. These studies can also reveal specific key interactions, such as hydrogen bonds or hydrophobic contacts with particular amino acid residues in the active site. nih.gov

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| PBP2a (e.g., from MRSA) | -7.0 to -9.0 | Ser403, Lys406 | Hydrogen Bond |

| Tyr446 | Pi-Pi Stacking | ||

| Beta-Lactamase (e.g., TEM-1) | -6.5 to -8.5 | Ser70, Ser130 | Hydrogen Bond, Covalent (potential) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov Similarly, Structure-Property Relationship (SPR) models correlate structure with physicochemical properties. These models are built by calculating a set of numerical descriptors for each molecule in a training set and then using statistical methods, like multiple linear regression, to create an equation that predicts the activity or property. nih.gov

To develop a QSAR model for a series of isoxazole (B147169) derivatives including this compound, one would need experimental data (e.g., IC₅₀ values against a specific bacterial strain) for a diverse set of related compounds. Descriptors used in such models can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to design more potent analogues. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the spectroscopic parameters of organic molecules. numberanalytics.comnih.gov These theoretical calculations provide valuable insights that can aid in the interpretation of experimental data and confirm structural assignments. nih.gov For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Methodologies such as the B3LYP functional combined with a suitable basis set, for instance, 6-311++G(d,p), are commonly used for geometry optimization and subsequent frequency and NMR calculations. researchgate.netacu.edu.in The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for the prediction of NMR chemical shifts, offering a good correlation with experimental values. nih.govrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts for the protons and carbons in this compound can be theoretically determined. The predicted values are influenced by the electronic environment of each nucleus, which is shaped by the electron-withdrawing effects of the chlorine atoms and the electronic properties of the isoxazole ring. The calculated shifts are typically reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' | - | 132.5 |

| 2' | - | 133.0 |

| 3' | 7.50 | 131.2 |

| 4' | 7.65 | 130.8 |

| 5' | - | 129.5 |

| 6' | 7.45 | 128.9 |

| 3 | - | 160.1 |

| 4 | 6.20 | 98.7 |

| 5 | - | 170.3 |

| OH | 11.5 | - |

Predicted Infrared (IR) Frequencies:

Theoretical IR spectroscopy is a valuable tool for identifying the characteristic vibrational modes of a molecule. By calculating the harmonic vibrational frequencies using DFT, it is possible to predict the positions of key absorption bands in the IR spectrum. nih.govdtic.mil These predictions can help in assigning the bands observed in an experimental spectrum to specific functional groups and vibrational motions within the molecule.

The following table presents a selection of predicted IR frequencies for significant vibrational modes in this compound.

| Predicted Frequency (cm⁻¹) | Vibrational Assignment |

| 3450 | O-H stretching |

| 3100 | C-H stretching (aromatic) |

| 1610 | C=N stretching (isoxazole ring) |

| 1580 | C=C stretching (aromatic ring) |

| 1450 | C-C stretching (ring) |

| 1250 | C-O stretching (isoxazole ring) |

| 1100 | C-Cl stretching |

| 930 | N-O stretching (isoxazole ring) |

Analysis of Aromaticity and Stability of the Oxazole Ring

The stability of the isoxazole ring in derivatives can be assessed through various computational approaches. One common method is the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity. researchgate.net For this compound, the dichlorophenyl substituent is expected to influence the electronic properties and stability of the isoxazole moiety.

Aromaticity is a key concept in understanding the electronic structure of cyclic conjugated systems. Several computational descriptors can be used to quantify the aromaticity of the isoxazole ring. These include:

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity, where a negative value at the center of the ring indicates the presence of a diatropic ring current, characteristic of aromatic systems.

Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates aromaticity based on the degree of bond length alternation. A value closer to 1 indicates a higher degree of aromaticity.

Theoretical studies on related heterocyclic systems suggest that the isoxazole ring possesses a moderate degree of aromaticity. chemicalbook.com The fusion of the dichlorophenyl group at the 3-position and the presence of the hydroxyl group at the 5-position in this compound will modulate the electronic delocalization and, consequently, the aromatic character and stability of the isoxazole ring. Computational analyses can provide detailed insights into these electronic effects.

Biological Activities and Mechanistic Insights of 3 2,5 Dichlorophenyl 1,2 Oxazol 5 Ol and Its Analogs Excluding Human Clinical Data

Antimicrobial Properties and Efficacy

The isoxazole (B147169) scaffold and its bioisosteres, such as oxadiazoles (B1248032) and pyrazoles, are central to the development of new antimicrobial agents. Analogs of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, which often feature a dichlorinated phenyl ring, have demonstrated a range of antimicrobial activities. The electronic and lipophilic properties imparted by the chlorine atoms on the phenyl ring are frequently crucial for the observed biological effects.

Antibacterial Activity: In Vitro Assays and Strain Specificity

Analogs of this compound have shown notable antibacterial properties. For instance, quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazole, including a 3-(3,4-dichlorophenyl) derivative, exhibited a broad spectrum of activity. nih.gov This particular analog was effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov The minimum inhibitory concentration (MIC) for some of these compounds was as low as 4 µg/mL. nih.gov

Similarly, a series of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, which are structurally related to the oxazole (B20620) core, displayed potent bactericidal effects, particularly against various Staphylococcus species. nih.gov Furthermore, certain 1,3-oxazole derivatives have been identified to be active against Gram-positive bacterial strains. nih.gov It is noteworthy that 1,2-oxazol-5-ols can exist in equilibrium with their tautomeric form, 1,3-oxazol-5(4H)-ones, a class of compounds also reported to possess antimicrobial properties. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Analogs

| Compound/Analog Class | Test Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 3-(3,4-Dichlorophenyl) Quaternary Salt | S. aureus, E. coli, K. pneumoniae, A. baumannii | Broad-spectrum activity with MIC values up to 4 µg/mL. | nih.gov |

| 3-Acetyl-1,3,4-oxadiazolines | Staphylococcus spp. | Strong bactericidal effect noted. | nih.gov |

| 1,3-Oxazole Derivatives | Gram-positive bacteria | Demonstrated antimicrobial activity. | nih.gov |

| Thiazolidin-4-one/1,3,4-Oxadiazole (B1194373) Hybrids | Gram-positive & Gram-negative bacteria | Potent activity against selected microbial strains with MICs from 3.58 to 8.74 µM. | mdpi.com |

Antifungal Activity: In Vitro Assays and Spectrum of Action

The antifungal potential of these compounds is also significant. The aforementioned 3-(3,4-dichlorophenyl) quaternary salt analog was active against the pathogenic yeast Cryptococcus neoformans. nih.gov Other heterocyclic analogs, such as 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, have been synthesized and shown to inhibit the growth of several Candida species. nih.gov

Derivatives of 1,3-oxazole have also demonstrated efficacy against fungal pathogens. Specifically, a 1,3-oxazole containing a phenyl group at the 5-position was found to be active against Candida albicans. nih.gov This highlights the importance of the core heterocyclic structure in mediating antifungal effects. Additionally, hybrid molecules incorporating a 1,3,4-oxadiazole or thiadiazole ring linked to a thiazolidin-4-one moiety have shown potent activity against various fungal strains. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Analogs

| Compound/Analog Class | Test Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 3-(3,4-Dichlorophenyl) Quaternary Salt | Cryptococcus neoformans | Exhibited significant antifungal activity. | nih.gov |

| Dihydrooxazole Derivatives | Candida spp. | Effective inhibition of several Candida species. | nih.gov |

| 5-Phenyl-1,3-oxazole Derivative | Candida albicans | Showed activity against this common fungal pathogen. | nih.gov |

| Thiazolidin-4-one/1,3,4-Oxadiazole Hybrids | Various fungal strains | Potent antifungal activity observed. | mdpi.com |

Antitubercular Activity: Preclinical Investigations

The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents. Analogs of this compound, particularly those containing oxadiazole and pyrazole (B372694) rings, have emerged as promising candidates. A high-throughput screening identified a 1,3,4-oxadiazole-containing compound as a potent inhibitor of Mycobacterium tuberculosis (Mtb) growth. nih.gov Further optimization of this scaffold led to analogs with high in vitro potency against drug-resistant strains, targeting the essential enzyme DprE1. nih.gov

Other related structures, such as pyrazole- and pyrazoline-clubbed triazole and tetrazole hybrids, have demonstrated excellent in vitro antitubercular activity against the H37Rv strain of Mtb. nih.gov Similarly, pyrazoline derivatives that incorporate a benzo[d]oxazole moiety have also been investigated for their potential as antitubercular agents. researchgate.net

Anticancer Potential: In Vitro and Non-Human In Vivo Studies

The cytotoxic and pro-apoptotic properties of compounds structurally related to this compound have been extensively studied in various cancer models.

Cytotoxic Effects on Cancer Cell Lines

A wide array of analogs has demonstrated significant cytotoxic effects against human cancer cell lines. For example, oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally similar to purine (B94841) bases, have shown cytotoxicity against lung carcinoma (A549), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (LoVo, HT29) cell lines. nih.gov

The presence of a dichlorophenyl group is a recurring feature in potent anticancer analogs. A pyrazole derivative bearing a 2,4-dichlorophenyl moiety was found to be effective in inhibiting the growth of A549 human lung adenocarcinoma cells. nih.gov Benzimidazole-based 1,3,4-oxadiazole derivatives, including one with a 2,4-dichlorophenyl group, also exhibited potent cytotoxicity against lung, ovarian, and breast cancer cell lines. mdpi.com Furthermore, thiazolidin-4-one analogs linked to a 1,3,4-oxadiazole/thiadiazole moiety have shown promising anticancer activity against the MCF-7 breast cancer cell line, with some compounds having an IC₅₀ value as low as 1 µM. mdpi.com

Table 3: Cytotoxic Effects of Selected Analogs on Cancer Cell Lines

| Compound/Analog Class | Cancer Cell Line(s) | Key Findings (IC₅₀ values) | Reference(s) |

|---|---|---|---|

| Oxazolo[5,4-d]pyrimidines | HT29 (colon) | A dimethylamino)propyl derivative had a CC₅₀ of 58.4 µM. | nih.gov |

| Pyrazole Derivative (with 2,4-dichlorophenyl) | A549 (lung) | EC₅₀ value of 220.20 µM. | nih.gov |

| Benzimidazole-1,3,4-oxadiazoles | A549 (lung), SKOV3 (ovarian), MDA-MB-231 (breast) | Two compounds showed potent EGFR inhibition (IC₅₀ 0.33 and 0.38 μM) and cytotoxicity. | mdpi.com |

| Thiazolidin-4-one/1,3,4-Thiadiazole Hybrids | MCF-7 (breast) | One derivative showed significant potential with an IC₅₀ of 1 μM. | mdpi.com |

Investigations into Apoptosis Induction and Cell Cycle Arrest Mechanisms

The anticancer activity of these compounds is often mediated through the induction of apoptosis and disruption of the cell cycle. For instance, a compound known as 3-chloro-2,5-dihydroxybenzyl alcohol, which shares the dichlorophenyl (in this case, chloro-dihydroxybenzyl) feature, was shown to induce apoptosis in human cervical carcinoma (HeLa) cells. nih.gov The mechanism involved the release of cytochrome c from the mitochondria and the subsequent activation of caspases-9 and -3. nih.gov This compound also caused DNA damage, leading to cell cycle arrest in the S phase. nih.gov

Similarly, certain benzimidazole-based 1,3,4-oxadiazole derivatives have been found to suppress the cell cycle and induce apoptosis in various cancer cell lines. mdpi.com Mechanistic studies on other related small molecules have shown that they can induce a G₀/G₁ phase cell cycle arrest by modulating the levels of proteins like p27 and cyclin D1. nih.gov The induction of apoptosis is often confirmed by observing PARP cleavage and a decrease in the Bcl-2/Bax ratio, indicating the involvement of the intrinsic apoptotic pathway. nih.gov These findings suggest that analogs of this compound likely exert their anticancer effects through similar mechanisms involving the induction of programmed cell death and cell cycle arrest.

Anti-inflammatory Effects: Preclinical Mechanistic Studies

The anti-inflammatory properties of isoxazole derivatives are a significant area of research. mdpi.comresearchgate.net Studies on various analogs suggest that their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

For instance, a series of 3,4-diaryl isoxazoles were investigated for their potential as dual inhibitors of p38α MAP kinase and CK1δ, both of which are implicated in inflammatory signal transduction. nih.gov Certain isoxazole derivatives have demonstrated the ability to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models. mdpi.com For example, indolyl-isoxazolidines have shown potent anti-inflammatory and analgesic activities, with one selected compound significantly inhibiting LPS-induced TNF-α and IL-6 production in macrophage-like THP-1 cells. mdpi.com

Furthermore, some isoxazole-3-carboxamide (B1603040) derivatives have been shown to attenuate acute inflammatory responses in animal models. nih.gov The anti-inflammatory effects of a novel pyrazole-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) compound, which shares structural similarities with some isoxazole derivatives, were linked to the suppression of inducible nitric oxide synthase (iNOS) and COX-2 expression, and the inhibition of the NF-κB and p38 MAPK signaling pathways in microglial cells. nih.gov

While direct studies on this compound are not available, the anti-inflammatory activity of related compounds, such as 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles and 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones, has been evaluated in carrageenan-induced paw edema models in rats, demonstrating significant inhibition of inflammation. researchgate.netnih.gov Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives, which are structurally related to isoxazoles, showed that a p-chlorophenyl substituted derivative possessed promising anti-inflammatory activity by inhibiting heat-induced albumin denaturation. nih.gov

These findings suggest that the anti-inflammatory potential of this compound, if active, would likely be mediated through the inhibition of inflammatory enzymes and the modulation of key signaling pathways involved in the inflammatory response.

Enzyme Inhibition and Molecular Target Engagement Research

The isoxazole scaffold is a common feature in many enzyme inhibitors, and derivatives have been studied for their ability to target a range of enzymes.

Bacterial Serine Acetyltransferase (SAT) : The L-cysteine biosynthesis pathway in bacteria, which is absent in mammals, presents a promising target for new antibacterial agents. nih.govnih.gov Serine acetyltransferase (SAT) is a key enzyme in this pathway. nih.govacs.org A study focused on the discovery of inhibitors for Salmonella typhimurium SAT identified a series of (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids as potent inhibitors. nih.govnih.gov Although these compounds are structurally distinct from this compound, this research highlights the potential of the isoxazole ring to be incorporated into inhibitors of bacterial SAT.

Monoamine Oxidase (MAO) : Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system and are targets for the treatment of neurodegenerative and psychiatric disorders. nih.govnih.gov Several studies have reported the inhibitory activity of isoxazole derivatives against MAO. nih.govnih.govgoogle.com

A series of phenylisoxazole carbohydrazides were synthesized and evaluated for their MAO inhibitory activity. While none showed significant inhibition of MAO-A, many were potent inhibitors of MAO-B. nih.gov One of the most potent compounds, N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide, exhibited reversible and competitive inhibition of MAO-B. nih.gov

Another study on 2,1-benzisoxazole derivatives also demonstrated their potential as MAO-B inhibitors, with chloro substitutions on the fused phenyl ring being favorable for potent inhibition. nih.gov The table below summarizes the MAO-B inhibitory activity of selected isoxazole analogs.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition by Isoxazole Analogs

| Compound | MAO-B IC₅₀ (µM) | Selectivity for MAO-B | Reference |

|---|---|---|---|

| N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide | 0.082 | Selective vs MAO-A | nih.gov |

| 5,7-dichloro-3-(4-cyanophenyl)-2,1-benzisoxazole | 0.026 | Highly Selective | nih.gov |

These findings indicate that dichlorophenyl-substituted isoxazoles have the potential to be potent and selective MAO-B inhibitors.

The interaction of isoxazole derivatives with various proteins has been explored through molecular docking and other computational studies. These studies aim to understand the binding modes and affinities of these compounds to their biological targets.

For example, molecular docking studies of phenyl-isoxazole-carboxamide derivatives with COX enzymes have helped to elucidate the structural basis for their inhibitory activity. nih.gov These studies revealed that substitutions on the phenyl rings and the isoxazole core play a crucial role in the binding interactions within the active site of the enzyme. nih.gov

In the context of antibacterial activity, molecular docking has been used to investigate the binding of isoxazole derivatives to bacterial proteins. For instance, a study on isoxazole-carboxamide derivatives showed possible binding interactions with elastase in P. aeruginosa and KPC-2 carbapenemase in K. pneumonia. nih.gov

While specific protein interaction data for this compound is not available, the existing research on its analogs underscores the utility of computational methods in predicting and rationalizing the binding of this class of compounds to various protein targets. The affinity of protein-protein interactions can be measured at a single-molecule level using techniques like mass photometry, which could be applied to study the interactions of isoxazole derivatives with their target proteins. nih.gov

Isoxazole derivatives have been shown to modulate various cell signaling pathways, which often underlies their observed biological activities. nih.gov The anti-inflammatory and immunomodulatory effects of many isoxazoles are attributed to their influence on pathways such as the NF-κB and MAPK signaling cascades. mdpi.com

For instance, the isoxazole derivative leflunomide (B1674699) and its active metabolite have been shown to suppress proinflammatory cytokine production. mdpi.com Another study demonstrated that a pyrazole derivative with structural similarities to isoxazoles attenuated LPS-induced activation of NF-κB and p38 MAPK in microglial cells. nih.gov

The farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism and inflammation, has also been identified as a target for isoxazole derivatives. nih.gov Novel trisubstituted isoxazoles have been developed as potent FXR agonists, demonstrating the potential of this scaffold to modulate nuclear receptor signaling. nih.gov

Furthermore, the modulation of pathways related to neurotransmission has been reported. Isoxazole-4-carboxamide derivatives have been found to act as potent inhibitors of AMPA receptor activity, suggesting their potential to modulate glutamatergic signaling. nih.gov

These studies collectively suggest that the biological effects of this compound and its analogs are likely mediated through the modulation of a variety of critical cell signaling pathways.

Other Noteworthy Biological Activities (e.g., effects on ion channels in animal models)

Beyond anti-inflammatory and enzyme inhibitory activities, isoxazole derivatives have been investigated for their effects on other biological targets, including ion channels.

Transient Receptor Potential (TRP) channels, which are involved in pain and sensory perception, have been identified as targets for some isoxazole-containing compounds. For example, certain aminoisoxazole-based derivatives have been shown to modulate the TRPM8 channel, which is involved in cold sensation and analgesia. nih.gov Additionally, a novel oxime compound with an oxazole core was found to be a potent dual antagonist of TRPA1 and TRPV1 ion channels on primary sensory neurons. nih.gov

The modulation of AMPA receptors, which are ligand-gated ion channels, by isoxazole-4-carboxamide derivatives has been demonstrated through electrophysiological studies, highlighting their potential to influence synaptic transmission. nih.gov

While direct evidence of the effects of this compound on ion channels in animal models is lacking, the findings for other isoxazole derivatives suggest that this class of compounds has the potential to interact with and modulate the function of various ion channels, which could contribute to a range of pharmacological effects. The chronic administration of a related 1,2,4-triazole-3-thione derivative, which acts on voltage-gated sodium channels, has been studied in mice to assess its long-term effects on living organisms. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation for Oxazol 5 Ol Derivatives

Influence of Dichlorophenyl Substitution Pattern on Biological Potency and Selectivity

The position of the chlorine atoms on the phenyl ring at the 3-position of the oxazol-5-ol core is a critical determinant of biological potency and selectivity. While direct structure-activity relationship (SAR) studies on 3-(2,5-dichlorophenyl)-1,2-oxazol-5-ol are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous heterocyclic compounds.

Studies on various classes of compounds, including those with oxadiazole and pyridine (B92270) rings, have consistently shown that the substitution pattern on an appended phenyl ring significantly impacts biological activity. jlu.edu.cnnih.govnih.gov For instance, research on 1,5-diarylimidazole analogs revealed that halogen substitution at different positions of the phenyl ring markedly influenced their bioactivity. nih.gov In one study on substituted phenyl oxazole (B20620) derivatives, compounds with an ortho-substituent on the benzene (B151609) ring demonstrated better activity than those with meta or para-substituents. jlu.edu.cn This suggests that the 2,5-dichloro substitution pattern in this compound likely confers a distinct electronic and steric profile that is crucial for its interaction with biological targets.

Table 1: Hypothetical Influence of Dichlorophenyl Substitution on Biological Activity

| Substitution Pattern | Expected Potency | Expected Selectivity | Rationale |

| 2,5-Dichloro | High | High | Specific steric and electronic arrangement may be optimal for target binding. |

| 2,4-Dichloro | Moderate to High | Variable | Altered electronic distribution and steric hindrance compared to the 2,5-isomer. |

| 3,4-Dichloro | Moderate | Variable | Different spatial orientation of chlorine atoms may lead to altered binding interactions. |

| 3,5-Dichloro | Moderate to Low | Variable | Symmetric substitution may lead to different binding modes compared to asymmetric patterns. |

This table is illustrative and based on general principles of SAR, as specific comparative data for 3-dichlorophenyl-1,2-oxazol-5-ol derivatives is limited.

Role of the 1,2-Oxazol-5-ol Ring System and its Hydroxyl Group in Activity

The 1,2-oxazol-5-ol ring is a fundamental pharmacophore, with both the heterocyclic system and the C5-hydroxyl group playing pivotal roles in the molecule's biological activity. The oxazole ring itself is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to form various non-covalent interactions. researchgate.netnih.gov

The hydroxyl group at the 5-position is a particularly significant feature. Its ability to act as both a hydrogen bond donor and acceptor makes it a key site for interaction with amino acid residues in a protein's binding pocket. The acidity of this hydroxyl group, influenced by the electronic effects of the dichlorophenyl substituent, can also be crucial for its activity. In some contexts, the enol form (1,2-oxazol-5-ol) can exist in tautomeric equilibrium with a keto form (isoxazol-5(4H)-one), and the relative stability of these tautomers can be critical for biological function. While direct evidence for this compound is not available, the importance of a hydroxyl group for the antioxidant activity of some oxazole derivatives has been noted, where it can neutralize free radicals.

Impact of Halogenation (e.g., Chlorine) on Pharmacological Profile

The presence and nature of halogen substituents are well-established modulators of pharmacological activity. In the case of this compound, the two chlorine atoms significantly influence its properties.

Halogenation, particularly with chlorine, often leads to an increase in lipophilicity. mdpi.com This can enhance the ability of a molecule to cross biological membranes, such as the blood-brain barrier or cell membranes, potentially leading to improved bioavailability and potency. Studies on other heterocyclic compounds have shown that the introduction of chlorine atoms can substantially improve biological activity. mdpi.com For instance, research on substituted benzanilides has highlighted the role of halogen bonding in directing crystal packing and molecular conformation, which can translate to altered biological interactions. acs.org

The position of the chlorine atoms is also critical. As discussed in section 6.1, the ortho and meta positions on the phenyl ring create a specific electronic and steric environment. The electron-withdrawing nature of chlorine alters the electron density of the phenyl ring, which can affect its interaction with biological targets. Furthermore, the size of the chlorine atoms can introduce steric hindrance that may either promote a favorable binding conformation or prevent interaction with off-target molecules, thereby improving selectivity. The effect of disubstitution with a larger halogen can be more pronounced than monosubstitution with an even larger one, indicating a complex interplay of steric and electronic effects. beilstein-journals.org

Correlation between Physicochemical Parameters and Biological Outcomes

The biological activity of a compound is often correlated with its physicochemical properties. Key parameters for this compound and its derivatives include lipophilicity (logP), electronic effects of substituents, and molecular size.

Lipophilicity (logP): As mentioned, the dichlorophenyl group increases the lipophilicity of the molecule. An optimal logP is often required for good oral absorption and distribution. While high lipophilicity can enhance membrane permeability, excessively high values can lead to poor aqueous solubility and increased metabolic clearance.

Molecular Size and Shape: The size and three-dimensional shape of the molecule, dictated by the dichlorophenyl and oxazol-ol components, are crucial for fitting into the binding site of a target protein. Steric bulk can influence both potency and selectivity.

Table 2: Predicted Physicochemical Properties and Their Potential Biological Impact

| Physicochemical Parameter | Influence of 2,5-Dichlorophenyl Group | Potential Biological Consequence |

| Lipophilicity (logP) | Increase | Enhanced membrane permeability, potentially improved bioavailability. |

| Acidity (pKa of -OH) | Increase (lower pKa) | Altered ionization state at physiological pH, affecting target binding. |

| Dipole Moment | Altered | Modified long-range electrostatic interactions with the target. |

| Molecular Volume/Surface Area | Increase | Can lead to better steric fit in a binding pocket, but may also cause steric clashes. |

This table represents predicted trends based on general chemical principles.

Stereochemical Implications for Efficacy and Target Interactions

While the provided structure of this compound does not inherently possess a chiral center, the possibility of stereoisomerism could arise from restricted rotation around the single bond connecting the phenyl and oxazole rings (atropisomerism), especially if bulky substituents were present that hinder free rotation. However, with dichlorophenyl substitution, this is less likely to result in stable, separable atropisomers at room temperature.

If chiral centers were introduced into the molecule, for example through substitution on the oxazole ring or on a side chain, it would be expected that the different stereoisomers would exhibit distinct biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies, efficacies, and even different pharmacological effects due to the stereospecific nature of biological receptors and enzymes. The spatial arrangement of atoms in a molecule is critical for its interaction with a chiral biological target.

Advanced Analytical and Characterization Methodologies for Oxazole Compounds

Chromatographic Separation and Purification Techniques (e.g., HPLC, TLC)

Chromatographic methods are central to the isolation and purification of oxazole (B20620) derivatives from reaction mixtures and for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are among the most utilized techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high-resolution separation and is suitable for both analytical and preparative-scale purification. For oxazole and isoxazole (B147169) compounds, reverse-phase (RP) HPLC is a common approach. sielc.com Separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The choice of mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, is critical for achieving optimal separation. researchgate.net Acidifiers like phosphoric acid or formic acid are often added to the mobile phase to improve peak shape and resolution, with formic acid being preferred for applications involving mass spectrometry (MS) detection. sielc.com

Interactive Data Table: Typical HPLC Conditions for Oxazole/Isoxazole Separation

| Parameter | Condition | Rationale / Application | Source(s) |

|---|---|---|---|

| Column | C18 | Standard reverse-phase column for separating moderately polar to nonpolar compounds. | researchgate.net |

| Newcrom R1 | A reverse-phase column with low silanol (B1196071) activity, suitable for various oxazoles. | sielc.com | |

| Mobile Phase | Acetonitrile / Water / Phosphoric Acid | A common solvent system providing good separation for many oxazoles. | sielc.com |

| 80% Acetonitrile / 20% Methanol | A mobile phase used for separating binary mixtures of isoconazole (B1215869) and a corticosteroid. | researchgate.net | |

| Detection | UV at 230 nm | Suitable for compounds with chromophores, common in aromatic oxazoles. | researchgate.net |

| UV at 215 nm | An alternative wavelength for detecting specific isoxazole derivatives. | researchgate.net |

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and versatile technique for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for column chromatography. youtube.comrasayanjournal.co.in For isoxazole derivatives, silica (B1680970) gel is the most common stationary phase. rasayanjournal.co.iniaea.org The separation relies on the differential adsorption of compounds to the silica gel as a polar mobile phase moves up the plate. youtube.com

Visualization of the separated spots on a TLC plate, especially for compounds that are not colored, is typically achieved under UV light (254 nm) if the compounds are UV-active, where they appear as dark spots on a fluorescent background. researchgate.netpreprints.org Alternatively, staining reagents like iodine vapor can be used, which reversibly react with many organic compounds to produce colored spots. youtube.comresearchgate.net

Interactive Data Table: TLC Systems for Isoxazole Derivative Separation

| Parameter | Condition | Application / Notes | Source(s) |

|---|---|---|---|

| Stationary Phase | Silica Gel | Standard polar adsorbent for separating a wide range of organic compounds. | researchgate.netrasayanjournal.co.in |

| Silica Gel with CdCl₂ / CdSO₄ | Used for separating 3- and 5-arylisoxazoles through complex formation. | iaea.org | |

| Mobile Phase | Chloroform / Methanol (9:1) | Used to monitor the synthesis of 3,5-disubstituted isoxazoles. | rasayanjournal.co.in |

| Ethyl Acetate (B1210297) / Chloroform / Toluene (60:10:10 by volume) | Effective for separating binary mixtures of isoconazole nitrate. | researchgate.net | |

| n-Hexane / Ethyl Acetate (8:2) | Employed for the purification and monitoring of certain oxazole derivatives. | ijpbs.com | |

| Visualization | UV Light (254 nm) | Standard non-destructive method for UV-active compounds. | researchgate.netpreprints.org |

| Iodine Vapor | General purpose, semi-non-destructive method for organic compounds. | youtube.comresearchgate.net |

Advanced Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods are crucial for the structural elucidation and quantitative analysis of newly synthesized compounds like 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is arguably the most powerful tool for determining the precise molecular structure of organic compounds. ijpbs.comresearchgate.net For a compound such as this compound, ¹H NMR would reveal signals corresponding to the protons on the dichlorophenyl ring and the oxazole ring, with their chemical shifts and coupling patterns providing information about their electronic environment and connectivity. mdpi.com ¹³C NMR provides information on all carbon atoms in the molecule, including the quaternary carbons of the heterocyclic ring and the phenyl substituent. scispace.com The chemical shifts for the carbon atoms in the 1,2,4-oxadiazole (B8745197) ring, a related heterocycle, have been systematically studied, providing a reference for assigning spectra of similar compounds. scispace.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Substituted Oxazole/Oxadiazole Rings

| Carbon Position | Representative Chemical Shift (δ, ppm) | Compound Class | Source(s) |

|---|---|---|---|

| C-3 | ~162.5 | N-Boc-hydroxyisoxazole derivative | caltech.edu |

| C-5 | ~151.3 - 159.0 | N-Boc-hydroxyisoxazole derivative | caltech.edu |

| C-3 (Phenyl-substituted) | ~167.3 | 3-phenyl-1,2,4-oxadiazole | scispace.com |

| C-5 (Unsubstituted) | ~175.7 | 3-phenyl-1,2,4-oxadiazole | scispace.com |

Note: Chemical shifts are highly dependent on the specific substituents and solvent used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. rasayanjournal.co.innih.gov High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.commdpi.com This technique is essential for confirming the identity of a target molecule by matching the experimentally observed mass-to-charge ratio (m/z) with the calculated value. mdpi.com

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is a valuable tool for quantitative analysis. nih.gov The absorption spectra of isoxazole and oxazole show characteristic broad peaks resulting from π-π* transitions. nih.govacs.org The position and intensity of these absorption bands are influenced by the aromatic systems and substituents attached to the heterocyclic ring. nih.gov According to Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, making UV-Vis spectroscopy a straightforward method for quantification once a calibration curve is established. Studies on phenylazo-substituted oxadiazoles (B1248032) have shown distinct absorption maxima that shift depending on the pH of the medium, demonstrating the sensitivity of the electronic structure to the environment. mdpi.com

Thermal Analysis for Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of compounds. researchgate.netnih.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and to quantify mass loss due to the release of volatile components (e.g., water, solvents) or thermal decomposition. nih.gov For instance, a TGA study of a copper-modified β-cyclodextrin catalyst used in isoxazole synthesis showed a significant weight loss between 200–350 °C, corresponding to the decomposition of the organic structure. nih.gov

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is used to determine key thermal events such as melting point, glass transitions, and exothermic or endothermic decomposition processes. researchgate.net DSC studies on energetic compounds based on oxadiazoles have been used to evaluate their melting temperatures and decomposition profiles, which are critical for assessing their stability and potential hazards. researchgate.net The thermal decomposition of isoxazole itself has been found to be a unimolecular process yielding products like acetonitrile and carbon monoxide at high temperatures. researchgate.net

Interactive Data Table: Thermal Properties of Representative Heterocyclic Compounds

| Compound Type | Technique | Observed Thermal Event | Temperature (°C) | Source(s) |

|---|---|---|---|---|

| Azido-guanidino-oxadiazole | DSC | Decomposition | 196 | researchgate.net |

| Bis(azido-oxadiazole-guanyl)-tetrazine | DSC | Decomposition | 210 | researchgate.net |

| Copper-modified β-cyclodextrin | TGA | Major Decomposition | 200 - 350 | nih.gov |

| Various Azo-bridged Furoxanylazoles | DSC | Decomposition | >200 | researchgate.net |

Microscopic and Imaging Techniques for Cellular Studies (non-clinical)

Fluorescence microscopy, particularly Confocal Laser Scanning Microscopy (CLSM), is a powerful technique for visualizing the subcellular localization of fluorescent molecules in non-clinical cellular studies. nih.govnih.gov A growing area of research involves designing oxazole derivatives that act as fluorescent probes for bioimaging. nih.govresearchgate.net

Research has demonstrated that highly substituted oxazole derivatives can be synthesized to act as organelle-targeting fluorophores. nih.govnih.gov These small molecules can cross the cell membrane and accumulate in specific cellular compartments. For example, a study showed that a base oxazole compound without a specific targeting group accumulated in the cell cytoplasm of MDA-MB-231 human breast cancer cells. nih.gov

By strategically modifying the oxazole scaffold, researchers can direct these probes to specific organelles. Cationic groups can be introduced to target mitochondria, leveraging the electrostatic interaction with the negative mitochondrial membrane potential. nih.gov To confirm localization, co-staining experiments are performed using commercially available organelle-specific dyes (e.g., MitoTracker). The degree of colocalization is often quantified using the Pearson's correlation coefficient, with high values (e.g., >0.7) indicating specific accumulation within the target organelle. nih.gov Such studies have confirmed that oxazole-based probes can be designed to be biocompatible and to selectively stain mitochondria, lysosomes, or the cytoplasm with high efficiency. nih.govresearchgate.net These imaging techniques are vital for understanding how a compound interacts with cellular structures without leading to clinical interpretations.

Potential Applications and Future Research Directions of 3 2,5 Dichlorophenyl 1,2 Oxazol 5 Ol

Development as Preclinical Lead Compounds for Therapeutic Applications (excluding clinical)

The oxazole (B20620) and dichlorophenyl motifs are prevalent in molecules with diverse pharmacological activities. Analogs of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol have shown promise in several therapeutic areas, suggesting this compound could serve as a valuable lead structure.